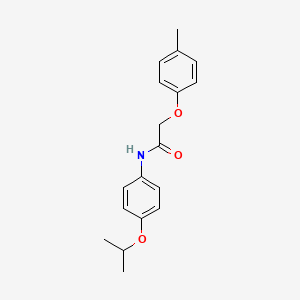![molecular formula C15H17N5O2 B5661834 2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5661834.png)
2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine involves specific methods that allow the introduction of structural variety at different positions of the compound's scaffold. For instance, a study reported the synthesis of a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the synthetic route that enables structural modifications at crucial positions, which is essential for the compound's activity and interactions (Jang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives often reveals the compound's geometry and electronic distribution, which are crucial for understanding its reactivity and potential interactions. For example, the structural analysis of a piperidinium pyrimidine derivative provided insight into its crystalline structure, showcasing a significant number of hydrogen bonds that contribute to the stability and reactivity of the compound (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to the formation of various compounds with distinct properties. Research into the synthesis and conversions of piperazine derivatives highlighted methods for obtaining dialkylamino derivatives through reactions with nucleophilic reagents (Makarov et al., 1994).
Propriétés
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-20(22)14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVMSMYKRYONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661756.png)
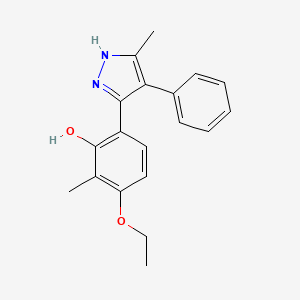
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5661765.png)
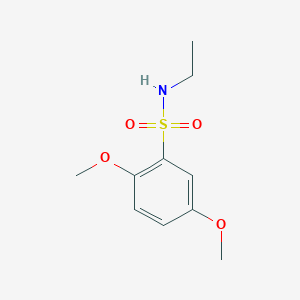

![2-[(4aR*,7aS*)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5661793.png)
![5-[(4-methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661805.png)
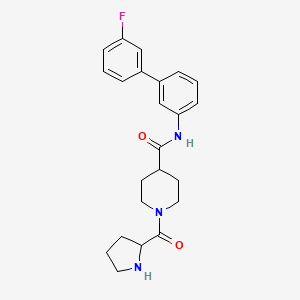
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5661821.png)

![N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5661829.png)
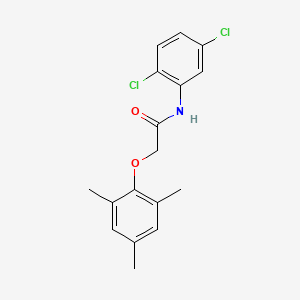
![2-butyl-N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5661843.png)
